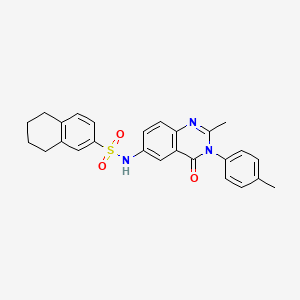
N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C26H25N3O3S and its molecular weight is 459.56. The purity is usually 95%.
BenchChem offers high-quality N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial and Therapeutic Uses
Sulfonamide compounds, including N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, are recognized for their significance as synthetic bacteriostatic antibiotics. They have been historically pivotal in treating bacterial infections and diseases caused by microorganisms prior to the advent of penicillin. Recent studies suggest that these compounds are still relevant in modern therapy for treating bacterial infections. Moreover, sulfonamides have diversified clinical applications, such as in diuretics, carbonic anhydrase inhibitors, antiepileptics, and antiviral HIV protease inhibitors. They are also utilized in anticancer agents and drugs targeting Alzheimer’s disease, demonstrating the broad therapeutic potential of sulfonamides beyond their conventional antimicrobial use (Gulcin & Taslimi, 2018).
Antioxidant Activity
The antioxidant capacity of sulfonamides and related compounds has been a subject of extensive research. Various methodologies, such as the Oxygen Radical Absorption Capacity (ORAC) test, the Hydroxyl Radical Antioxidant Capacity (HORAC) test, and the Cupric Reducing Antioxidant Power (CUPRAC) test, among others, have been employed to determine the antioxidant activity of these compounds. These tests are based on chemical reactions, and the monitoring of these reactions through spectrophotometry reveals the interaction of sulfonamides with different radicals, indicating their antioxidant potential. This suggests that sulfonamides might play a significant role in mitigating oxidative stress-related damages in biological systems (Munteanu & Apetrei, 2021).
Environmental and Plant Interactions
The interaction between sulfonamides and the environment, particularly in agriculture and ecology, has been studied in detail. These compounds, when introduced into the ecosystem, can interact with plant life, leading to various physiological responses. Studies have explored the uptake and accumulation of sulfonamides in plant tissues, their potential metabolism within plants, and their effects on plant health and productivity. This research has important implications for understanding the environmental impact of sulfonamides and developing strategies for mitigating any adverse effects (Mathews & Reinhold, 2013).
Antitumor and Anticancer Applications
Recent advances in medicinal chemistry have revealed that sulfonamide compounds have potential applications in cancer treatment. Various structural modifications of classical antibacterial aminobenzenesulfonamide have led to the development of sulfonamide derivatives with a broad spectrum of biological activities, including antitumor and anticancer properties. This highlights the versatility of sulfonamides in drug discovery and their potential role in developing novel therapeutic agents for treating cancer (Shichao et al., 2016).
特性
IUPAC Name |
N-[2-methyl-3-(4-methylphenyl)-4-oxoquinazolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S/c1-17-7-11-22(12-8-17)29-18(2)27-25-14-10-21(16-24(25)26(29)30)28-33(31,32)23-13-9-19-5-3-4-6-20(19)15-23/h7-16,28H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCFCUPFTVHXGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)NS(=O)(=O)C4=CC5=C(CCCC5)C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2428279.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2428280.png)


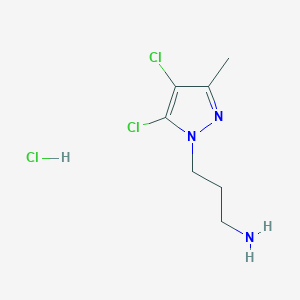
![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2428284.png)
![2-{[2,5-bis(4-chlorophenyl)-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2428285.png)
![N-(1-Cyclopropylpyrrolidin-3-yl)-N-[(2-fluoro-3-methylphenyl)methyl]prop-2-enamide](/img/structure/B2428291.png)
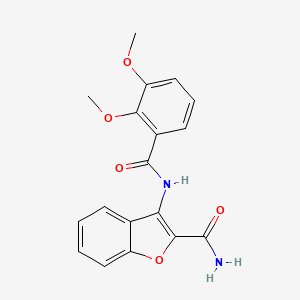
![3-(3-chloro-4-methoxybenzyl)-6,7-dimethoxy-2-[(4-methylbenzyl)sulfanyl]-4(3H)-quinazolinimine](/img/structure/B2428294.png)
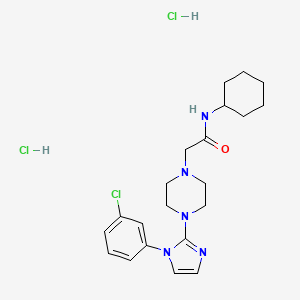
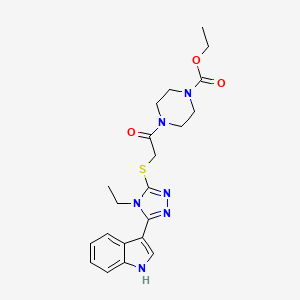
![3-(2-methoxyethyl)-1,7-dimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![N-(2,3-dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2428301.png)